

Technical Guide: Tri-tert-butylphosphonium Tetrafluoroborate (CAS 131274-22-1)

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Compound of Interest

Compound Name: *Tetrabutylphosphonium
tetrafluoroborate*

Cat. No.: *B158353*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Tri-tert-butylphosphonium tetrafluoroborate, identified by CAS number 131274-22-1, is a phosphonium salt that has become an indispensable tool in modern organic synthesis. It serves as a stable, air-tolerant, and non-pyrophoric precursor to the highly effective but air-sensitive tri-tert-butylphosphine ligand. This ligand, characterized by its significant steric bulk and strong electron-donating properties, is pivotal for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs), making this compound highly relevant to drug development professionals. This guide provides a comprehensive overview of its chemical and physical properties, primary applications in organic synthesis with detailed experimental protocols, and a review of its reported biological activities.

Chemical and Physical Properties

Tri-tert-butylphosphonium tetrafluoroborate is a white crystalline solid.^{[1][2]} Its stability in air and indefinite stability as a solid and in solution (in the absence of a base) make it a more convenient and safer alternative to the pyrophoric tri-tert-butylphosphine ligand.^[3] Key physical and chemical properties are summarized in the tables below.

Table 1: General and Structural Information

Property	Value	Reference
CAS Number	131274-22-1	[4]
IUPAC Name	tritert-butylphosphanium tetrafluoroborate	[4]
Synonyms	Tri-tert-butylphosphine tetrafluoroborate, [(t- Bu)3PH]BF4, tBu3P HBF4	[4]
Molecular Formula	C ₁₂ H ₂₈ BF ₄ P	[4][5]
Molecular Weight	290.13 g/mol	[4][5]
SMILES	--INVALID-LINK--(F) (F)F.CC(C)(C)--INVALID-LINK- -C(C)(C)C	[4]
InChI Key	YTJUCJAUJCXFTN- UHFFFAOYSA-O	[4]

Table 2: Physical and Spectroscopic Data

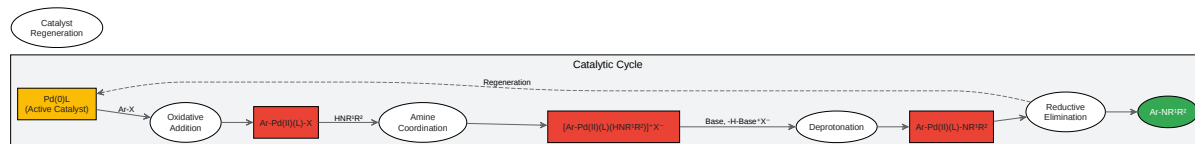
Property	Value	Reference
Appearance	White to off-white crystalline powder or chunks	[1][2]
Melting Point	258 - 261 °C (decomposes)	[1]
Solubility	Soluble in methylene chloride and chloroform. Slightly soluble in tetrahydrofuran. Insoluble in hexane, toluene, and water.	[5]
¹ H NMR (CDCl ₃)	δ 6.07 (d, ¹ JPH = 465 Hz, 1H), 1.65 ppm (d, ³ JPH = 15.3 Hz, 27H)	
³¹ P{ ¹ H} NMR (CDCl ₃)	δ 51.7 ppm	
Purity (NMR)	≥97.0 - 98.0%	[1][2]

Applications in Organic Synthesis

The primary and most well-documented use of tri-tert-butylphosphonium tetrafluoroborate is as a ligand precursor in palladium-catalyzed cross-coupling reactions. The in-situ generation of the free tri-tert-butylphosphine ligand, through deprotonation by a base, forms a highly active palladium catalyst. This catalytic system is effective for a broad range of substrates, including less reactive aryl chlorides, often under mild reaction conditions.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, widely used in the synthesis of arylamines. The use of tri-tert-butylphosphine as a ligand allows for the coupling of a wide variety of amines and aryl halides, including challenging substrates like aryl chlorides.



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Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.

This protocol details the synthesis of 4-methoxytriphenylamine via the Buchwald-Hartwig amination of 4-chloroanisole and diphenylamine, utilizing a $\text{Pd}_2(\text{dba})_3/\text{tBu}_3\text{P}\cdot\text{HBF}_4$ catalyst system.

Materials:

- Diphenylamine (5.01 g, 29.6 mmol, 1.0 eq.)
- 4-Chloroanisole (4.48 g, 31.4 mmol, 1.05 eq.)
- Degassed Toluene (150 mL)
- Tris(dibenzylideneacetone)dipalladium(0) ($\text{Pd}_2(\text{dba})_3$) (0.287 g, 0.131 mmol, 1 mol%)
- Tri-tert-butylphosphonium tetrafluoroborate ($\text{tBu}_3\text{P}\cdot\text{HBF}_4$) (0.198 g, 0.683 mmol, 2 mol%)
- Sodium tert-butoxide (NaOtBu) (6.34 g, 66.0 mmol, 2.2 eq.)
- Dichloromethane (CH_2Cl_2)
- Anhydrous sodium sulfate
- Silica gel

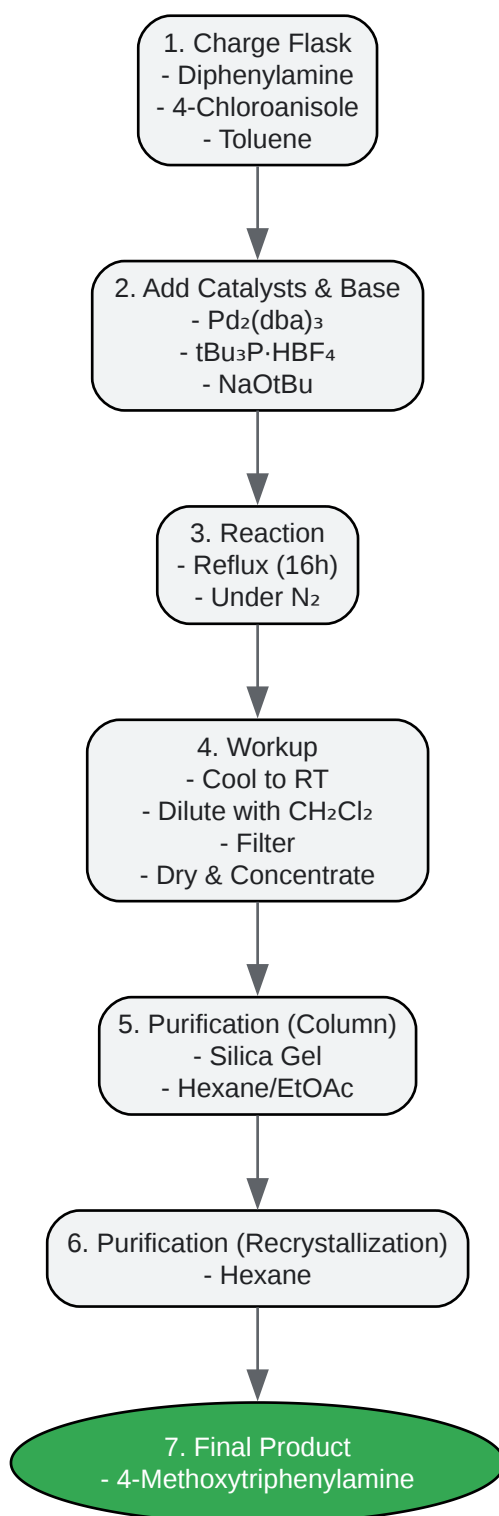
- Hexane
- Ethyl acetate

Procedure:

- To a 3-necked 300 mL round-bottom flask, add diphenylamine, 4-chloroanisole, and degassed toluene.
- Add $\text{Pd}_2(\text{dba})_3$, tri-tert-butylphosphonium tetrafluoroborate, and sodium tert-butoxide to the solution.
- Reflux the reaction mixture for 16 hours under a nitrogen atmosphere.
- After cooling to room temperature, dilute the reaction with dichloromethane (300 mL).
- Filter the suspension. Dry the filtrate over anhydrous sodium sulfate and concentrate under reduced pressure.
- Purify the crude product by silica-gel column chromatography (hexane:ethyl acetate = 99:1 to 8:1).
- Further purify by recrystallization from hexane to yield 4-methoxytriphenylamine as a white solid (5.26 g, 65% yield).

Monitoring the Reaction: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using an eluent of ethyl acetate:hexane = 1:10. The R_f values are as follows:

- Diphenylamine: 0.36
- 4-Chloroanisole: 0.59
- 4-Methoxytriphenylamine (product): 0.46



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Caption: Experimental workflow for the synthesis of 4-methoxytriphenylamine.

Suzuki Cross-Coupling

The Suzuki coupling reaction is a versatile method for forming carbon-carbon bonds between organoboron compounds and halides or triflates. The catalyst system derived from tri-tert-butylphosphonium tetrafluoroborate is highly effective for a wide range of substrates, including aryl chlorides, and often allows reactions to proceed at room temperature.

- In a glovebox or under an inert atmosphere, a reaction vessel is charged with the palladium source (e.g., $\text{Pd}_2(\text{dba})_3$), tri-tert-butylphosphonium tetrafluoroborate, the aryl halide, the boronic acid, and a base (e.g., K_3PO_4 , Cs_2CO_3 , or KF).
- A suitable solvent (e.g., toluene, dioxane, or THF) is added.
- The reaction mixture is stirred at the specified temperature (ranging from room temperature to elevated temperatures) for the required time.
- Upon completion, the reaction is cooled to room temperature and subjected to an aqueous workup.
- The organic layer is separated, dried, and concentrated.
- The crude product is purified by chromatography or recrystallization.

Heck Reaction

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. The use of tri-tert-butylphosphine as a ligand enables the use of aryl chlorides and allows for many reactions to occur at room temperature with high stereoselectivity.

- To a reaction vessel under an inert atmosphere, add the palladium catalyst, tri-tert-butylphosphonium tetrafluoroborate, the aryl halide, the alkene, and a base (e.g., Cs_2CO_3 , Cy_2NMe , or Et_3N).
- Add the appropriate solvent (e.g., toluene, DMF, or dioxane).
- Stir the mixture at the designated temperature until the starting material is consumed.

- After cooling, the mixture is typically filtered to remove inorganic salts and the filtrate is concentrated.
- The product is isolated and purified using standard techniques such as column chromatography.

Biological Activity and Safety

Reported Biological Activity

While the predominant application of tri-tert-butylphosphonium tetrafluoroborate is in synthetic chemistry, some commercial suppliers have reported potential biological activities. Notably, it has been described as a compound that inhibits tumor growth by inhibiting the activation of allyl carbonates and also as an inhibitor of Protein Kinase C (PKC). It has been claimed to be effective against various cancer cell lines in vitro, including breast, prostate, leukemia, and lymphomas.

However, it is crucial for researchers to note that these claims are not widely substantiated in peer-reviewed scientific literature. One study indicated that the compound exhibits low cytotoxicity against normal human liver cell lines and has low hemolytic activity, which could be favorable for biomedical applications.^[5] Nevertheless, the overwhelming body of research focuses on its utility as a ligand precursor. Professionals in drug development should treat the claims of anti-cancer activity with caution and verify them through independent studies.

Safety and Handling

Tri-tert-butylphosphonium tetrafluoroborate is considered a hazardous substance. It is harmful if swallowed and causes skin and serious eye irritation.^[4] It may also cause respiratory irritation.^[4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

It is important to note that while the phosphonium salt itself is air-stable, the free tri-tert-butylphosphine ligand, which is generated in the presence of a base, is highly air-sensitive and pyrophoric.^[3] Therefore, reactions utilizing this reagent must be performed under an inert atmosphere (e.g., nitrogen or argon).

Table 3: GHS Hazard Information

Hazard Statement	Description
H302	Harmful if swallowed
H315	Causes skin irritation
H319	Causes serious eye irritation
H335	May cause respiratory irritation
(Data aggregated from multiple sources)[4]	

Conclusion

Tri-tert-butylphosphonium tetrafluoroborate is a cornerstone reagent for modern palladium-catalyzed cross-coupling reactions. Its stability, ease of handling, and the high reactivity of the in-situ generated tri-tert-butylphosphine ligand make it an invaluable tool for synthetic chemists in academia and industry. For professionals in drug development, its utility in constructing the complex molecular architectures of potential therapeutic agents is of primary importance. While intriguing, the reports on its biological activity require further rigorous scientific investigation to be considered established. As with any chemical reagent, proper safety precautions are essential during its handling and use.

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